molecular formula C9H8ClNO2 B13524704 3-Amino-5-ethynylbenzoicacidhydrochloride

3-Amino-5-ethynylbenzoicacidhydrochloride

Cat. No.: B13524704
M. Wt: 197.62 g/mol
InChI Key: QLQJNCXBIXYMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-ethynylbenzoic acid hydrochloride is a chemical compound with the molecular formula C9H7NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and an ethynyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethynylbenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Amino-5-ethynylbenzoic acid hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-ethynylbenzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.

    3-Amino-5-nitrobenzoic acid: Contains a nitro group instead of an ethynyl group.

    3-Amino-5-chlorobenzoic acid: Features a chlorine atom instead of an ethynyl group.

Uniqueness

3-Amino-5-ethynylbenzoic acid hydrochloride is unique due to the presence of both an amino group and an ethynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-amino-5-ethynylbenzoic acid;hydrochloride

InChI

InChI=1S/C9H7NO2.ClH/c1-2-6-3-7(9(11)12)5-8(10)4-6;/h1,3-5H,10H2,(H,11,12);1H

InChI Key

QLQJNCXBIXYMJY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.